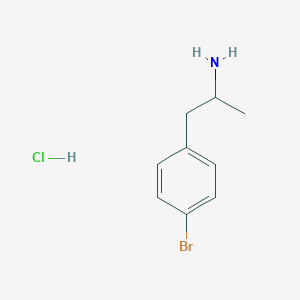

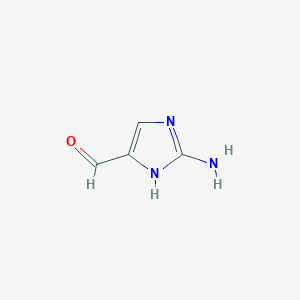

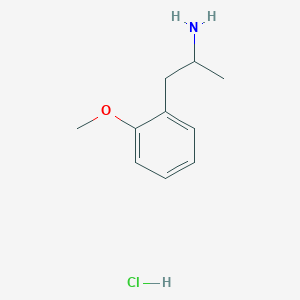

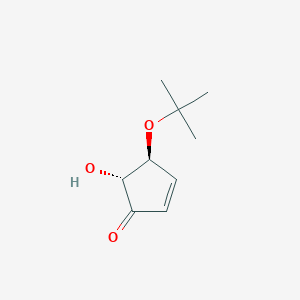

![molecular formula C4H2D4O4S B164206 2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid CAS No. 132090-51-8](/img/structure/B164206.png)

2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid

説明

2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid (DCMSA) is a synthetic compound that has been used in a variety of scientific research applications. It is a dideuterium-substituted analog of carboxymethylsulfanylacetic acid (CMSA), a naturally occurring metabolite of the amino acid methionine. In comparison to CMSA, DCMSA is more stable and has a longer half-life, making it an ideal compound for use in laboratory experiments.

科学的研究の応用

Synthesis and Application in Organic Chemistry

2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid and its derivatives play a significant role in organic chemistry, particularly in the synthesis of biologically active compounds. For instance, Andzans et al. (2013) described the synthesis of lipophilic derivatives of this compound, which have shown promise in enzymatic hydrolysis, an essential process in the creation of enantiomerically pure compounds (Andzans et al., 2013). Additionally, Rudyakova et al. (2006) explored hydrolytic transformations of derivatives of this compound, indicating their utility in creating N-arylsulfonyl-2-aminoacetic acids, crucial in various synthetic pathways (Rudyakova et al., 2006).

Photoinitiation and Polymerization

The compound and its related derivatives have been used in the field of polymer chemistry as well. Aydın et al. (2003) demonstrated the use of similar compounds in initiating free radical polymerization, a critical process in creating various polymer materials (Aydın et al., 2003).

Biochemistry and Enzyme Inhibition

In the realm of biochemistry, derivatives of 2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid have been studied for their enzyme inhibition properties. Gangjee et al. (1996) synthesized novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, potential inhibitors of thymidylate synthase, an enzyme crucial in DNA synthesis (Gangjee et al., 1996).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their potential in drug development. Carcanague et al. (2002) studied compounds with structures derived from similar compounds for their activity against Helicobacter pylori, a bacterium linked to gastric ulcers (Carcanague et al., 2002).

Analytical Chemistry

The compound and its derivatives are also significant in analytical chemistry. Shen et al. (2012) described a method involving similar compounds for measuring discrete hydrogen sulfide pools in biological specimens, showcasing its utility in analytical methods (Shen et al., 2012).

作用機序

Target of Action

Thiodiglycolic Acid-d4 (TDGA-d4), also known as 2,2’-Thiodiacetic acid-d4, is primarily used as an internal standard for the quantification of thiodiglycolic acid . It interacts with the cysteine component of glutathione, a crucial antioxidant in the body .

Mode of Action

TDGA-d4 is a product of the interaction of the cysteine component of glutathione with two-carbon units released during catabolism . This interaction leads to changes in the concentration of thiodiglycolic acid in the body, which can be quantified using TDGA-d4 .

Biochemical Pathways

The biochemical pathways affected by TDGA-d4 are primarily related to the metabolism of substances participating in methionine synthesis . Methionine is an essential amino acid involved in various metabolic processes, including protein synthesis and the regulation of metabolic pathways.

Result of Action

The primary result of TDGA-d4 action is the quantification of thiodiglycolic acid concentrations in the body . It is found in concentrations below 20 mg/l in the urine of healthy individuals and elevated following the ingestion of certain drugs . Determination of TDGA concentration in urine has been used to characterize the metabolism of substances participating in methionine synthesis in order to identify imbalances leading to hyperhomocystinuria .

Action Environment

The action of TDGA-d4 can be influenced by various environmental factors. For instance, its detection in human urine has served as a biomarker for exposure to carcinogenic vapors such as vinyl chloride monomer produced during polymer manufacture . This suggests that occupational and environmental exposures can influence the action and efficacy of TDGA-d4.

特性

IUPAC Name |

2-[carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZICZIVKIMRNE-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)SC([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。